molecular formula C5H11N B2419403 2alpha-Isopropylaziridine CAS No. 479484-11-2

2alpha-Isopropylaziridine

Cat. No. B2419403
CAS RN: 479484-11-2
M. Wt: 85.15
InChI Key: JHTQHOGTBDMULK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2alpha-Isopropylaziridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains a three-membered ring with two carbon atoms and one nitrogen atom. This compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Scientific Research Applications

Oxidative Stress and Disease

  • Increased Oxidative Stress in Pulmonary Hypertension

    Elevated levels of isoprostaglandin F(2alpha) type III in patients with pulmonary hypertension indicate increased oxidative stress, potentially contributing to disease pathogenesis (Cracowski et al., 2001).

  • Effects on Vascular Function

    Isoprostaglandin F(2alpha) type-III acts as a vasoconstrictor in human internal mammary arteries, suggesting a role in vascular dysfunctions, especially in conditions of oxidative stress (Cracowski et al., 2000).

  • Oxidative Damage in Mild Cognitive Impairment and Alzheimer's Disease

    Elevated levels of specific biomarkers like 8,12-iso-iPF(2alpha)-VI in individuals with mild cognitive impairment suggest increased brain oxidative damage, potentially predicting the onset of Alzheimer's disease (Praticò et al., 2002).

Biomarkers of Oxidative Stress

  • Measuring Oxidative Stress Biomarkers

    Techniques such as liquid chromatography-mass spectrometry are employed to measure oxidative stress biomarkers like 8-epi PGF(2alpha) in biological fluids, aiding in the assessment of oxidative stress in various conditions (Bastani et al., 2009).

  • One-Step Measurement Method

    Development of simpler methods like HPLC/MS for measuring isoprostane F(2alpha) in plasma and urine, offering easier and more precise tools for determining oxidative stress in patients (Sircar & Subbaiah, 2007).

  • Vascular Response Improvement in Hypercholesterolemic Conditions

    Studies on ramatroban, a TP receptor antagonist, show improvement in vascular response to acetylcholine in hypercholesterolemic rabbits, implicating the role of isoprostanes in abnormal vasomotor tone (Ishizuka et al., 2003).

Clinical Implications and Pathological Roles

  • Isoprostanes in Neurological Conditions

    Detection of 8-iso-PGF(2alpha) in neuronal endings suggests its role in neurodegenerative diseases, as it is generated under oxidative conditions and increased by oxidant stimuli (Brunetti et al., 2002).

  • Lipid Peroxidation in Chronic Obstructive Pulmonary Disease

    Elevated isoprostane levels in patients with COPD indicate enhanced oxidative stress, potentially contributing to airway inflammation and disease progression (Santus et al., 2005).

  • Role in Nociception and Sensory Neuron Sensitization

    Isoprostanes like 8-iso prostaglandin E(2) and F(2alpha) can produce nociception and sensitize rat sensory neurons, indicating their potential role in pain and inflammatory processes (Evans et al., 2000).

properties

IUPAC Name

(2R)-2-propan-2-ylaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4(2)5-3-6-5/h4-6H,3H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTQHOGTBDMULK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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